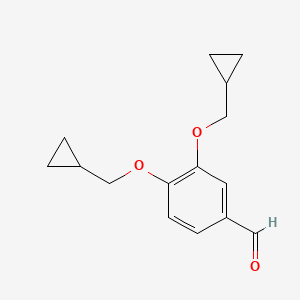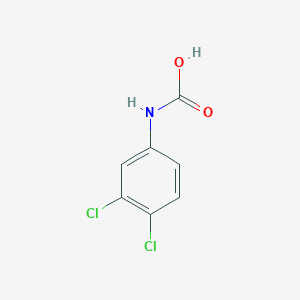
3,4-Bis(cyclopropylmethoxy)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Bis(cyclopropylmethoxy)benzaldehyde: is a chemical compound with the molecular formula C15H18O3 and a molecular weight of 246.3 g/mol It is a derivative of benzaldehyde, where the 3 and 4 positions on the benzene ring are substituted with cyclopropylmethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Bis(cyclopropylmethoxy)benzaldehyde typically involves the following steps :
Alkylation: 3,4-Dihydroxybenzaldehyde is reacted with cyclopropylmethyl bromide in the presence of a base such as potassium carbonate. Acetonitrile is often used as the solvent due to its polar aprotic nature, which enhances nucleophilic substitution.
Oxidation: The resulting product is then oxidized using sodium chlorite to form the corresponding acid.
Purification: The final product is purified through recrystallization or other suitable methods to achieve the desired purity.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 3,4-Bis(cyclopropylmethoxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aldehyde group.
Common Reagents and Conditions:
Oxidation: Sodium chlorite is commonly used for oxidation reactions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Bases like potassium carbonate and solvents like acetonitrile are often used.
Major Products Formed:
Oxidation: Formation of the corresponding carboxylic acid.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 3,4-Bis(cyclopropylmethoxy)benzaldehyde is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .
Biology and Medicine: This compound is studied for its potential biological activities. It is an impurity in the synthesis of roflumilast, a phosphodiesterase 4 inhibitor used in the treatment of chronic obstructive pulmonary disease (COPD) and asthma .
Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals and other fine chemicals. Its role as an intermediate makes it important for the synthesis of various active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of 3,4-Bis(cyclopropylmethoxy)benzaldehyde is not well-documented. as an impurity in the synthesis of roflumilast, it may interact with phosphodiesterase 4 (PDE4) enzymes. PDE4 is responsible for the degradation of cyclic adenosine monophosphate (cAMP) in many cell types, and inhibition of PDE4 leads to increased levels of cAMP, which can have various therapeutic effects .
Comparison with Similar Compounds
3,4-Dihydroxybenzaldehyde: The precursor in the synthesis of 3,4-Bis(cyclopropylmethoxy)benzaldehyde.
Roflumilast: A PDE4 inhibitor used in the treatment of COPD and asthma, where this compound is an impurity in its synthesis.
Uniqueness: this compound is unique due to its dual cyclopropylmethoxy substitutions on the benzene ring. This structural feature imparts distinct chemical properties and reactivity, making it valuable for specific synthetic applications and research studies.
Properties
Molecular Formula |
C15H18O3 |
|---|---|
Molecular Weight |
246.30 g/mol |
IUPAC Name |
3,4-bis(cyclopropylmethoxy)benzaldehyde |
InChI |
InChI=1S/C15H18O3/c16-8-13-5-6-14(17-9-11-1-2-11)15(7-13)18-10-12-3-4-12/h5-8,11-12H,1-4,9-10H2 |
InChI Key |
TYQLNIUZKKAOHO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1COC2=C(C=C(C=C2)C=O)OCC3CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![[(1R,2S,3R,4S,7R,9S,10S,11R,12R,15R,16S)-4,12,15-triacetyloxy-1,9,11,16-tetrahydroxy-10,14,17,17-tetramethyl-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B13833156.png)
![[(3S,4R,5S,6R)-5-hydroxy-6-[4-hydroxy-3-[[5-[[4-hydroxy-7-[(2S,3R,4S,5R)-3-hydroxy-5-methoxy-6,6-dimethyl-4-(5-methyl-1H-pyrrole-2-carbonyl)oxyoxan-2-yl]oxy-8-methyl-2-oxochromen-3-yl]carbamoyl]-4-methyl-1H-pyrrole-3-carbonyl]amino]-8-methyl-2-oxochromen-7-yl]oxy-3-methoxy-2,2-dimethyloxan-4-yl] 5-methyl-1H-pyrrole-2-carboxylate](/img/structure/B13833161.png)


![sodium;[(2R,3S,4R,5R)-5-[6-[[(1S)-1,2-dicarboxyethyl]amino]purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B13833174.png)
![(2R,10S,11R,17S,18S)-2,17,18-trimethyl-6,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5-diene-11,17-diol](/img/structure/B13833179.png)

